molecular formula C15H10F2O4 B6408413 5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261940-29-7

5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408413
CAS RN: 1261940-29-7
M. Wt: 292.23 g/mol
InChI Key: PFOCNVXDIUVRHA-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% (5-Fluoro-2-FMCB) is an important building block in organic synthesis and pharmaceutical research. It is a white crystalline solid with a melting point of 190-195 °C and a boiling point of 270 °C. 5-Fluoro-2-FMCB is a versatile compound that can be used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-FMCB is not fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is also believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
5-Fluoro-2-FMCB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria, as well as the growth of certain cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The use of 5-Fluoro-2-FMCB in laboratory experiments has a number of advantages and limitations. The main advantage is its high purity, which allows for more accurate results. It also has a relatively low cost, which makes it an attractive option for laboratory experiments. The main limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The future of 5-Fluoro-2-FMCB is promising. It has a number of potential applications in organic synthesis, pharmaceutical research, and agrochemical research. In the future, it may be used in the development of novel drugs, agrochemicals, and other organic compounds. It may also be used in the development of new methods for the synthesis of existing compounds. Additionally, it may be used in the development of new analytical techniques to detect and quantify the presence of 5-Fluoro-2-FMCB in biological samples.

Synthesis Methods

5-Fluoro-2-FMCB can be synthesized by a number of methods. The most common method is the reaction of 2-fluoro-5-methoxycarbonylphenol with fluoroacetic anhydride in the presence of anhydrous potassium carbonate. This method yields a high purity product with a yield of 95%. Another method is the reaction of 2-fluoro-5-methoxycarbonylphenol with bromoacetic anhydride in the presence of a base. This method yields a product of lower purity but with a higher yield.

Scientific Research Applications

5-Fluoro-2-FMCB has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as phenylacetic acid, phenylalanine, and phenylpyruvic acid. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents. 5-Fluoro-2-FMCB has also been used in the synthesis of agrochemicals, such as herbicides and insecticides.

properties

IUPAC Name

5-fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)8-2-5-13(17)11(6-8)10-4-3-9(16)7-12(10)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOCNVXDIUVRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691462
Record name 2',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid

CAS RN

1261940-29-7
Record name 2',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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